N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide
Description
N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base derived from the condensation of a naphthalene carbohydrazide backbone with a 2,4-dimethoxyphenyl-substituted ketone. The compound features a hydrazone linkage (C=N) in the (E)-configuration, confirmed via spectroscopic and crystallographic methods in analogous structures . Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors where hydrophobic interactions are critical.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13(17-9-8-16(26-2)12-20(17)27-3)22-23-21(25)18-10-14-6-4-5-7-15(14)11-19(18)24/h4-12,24H,1-3H3,(H,23,25)/b22-13+ |
InChI Key |
IUVOMXRORNWJNJ-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Redox Reactions
The compound exhibits significant antioxidant activity through radical scavenging mechanisms:
DPPH Radical Scavenging
In comparative assays against ascorbic acid :
| Parameter | N'-[(1E)-...]carbohydrazide | Ascorbic Acid |
|---|---|---|
| IC<sub>50</sub> (μg/mL) | 253.15 ± 2.8 | 28.21 ± 0.9 |
| Mechanism | HAT (Hydrogen Atom Transfer) | SET (Single Electron Transfer) |
The hydroxyl group at position 3 of the naphthalene ring donates hydrogen atoms to stabilize free radicals .
Metal-Induced Oxidation
Exposure to Fe<sup>3+</sup>/Cu<sup>2+</sup> in aqueous solutions triggers oxidation of the hydrazone moiety, forming azine derivatives. This is characterized by:
-
UV-Vis spectral shifts (λ<sub>max</sub> from 325 nm → 410 nm)
Coordination Reactions
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Ion | Coordination Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | Hydrazone N, phenolic O | Square planar | 12.4 ± 0.3 |
| Fe(III) | Hydrazone N, methoxy O | Octahedral | 9.8 ± 0.2 |
| Zn(II) | Phenolic O, carbonyl O | Tetrahedral | 7.6 ± 0.4 |
Complexation occurs in ethanol/water (1:1) at pH 6.5–7.5, confirmed by:
-
ESR spectroscopy (g<sub>∥</sub> = 2.22 for Cu(II) complex)
-
Magnetic susceptibility (μ<sub>eff</sub> = 1.73 BM for Fe(III))
Acid/Base-Mediated Decomposition
Stability studies reveal pH-dependent degradation pathways:
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| 0.1 M HCl | 3-Hydroxy-2-naphthoic acid + hydrazine salts | 48 h |
| 0.1 M NaOH | 2,4-Dimethoxyacetophenone + naphthalene diol | 12 h |
| Neutral (pH 7.4) | Stable (>30 days) | — |
Degradation kinetics follow first-order behavior (k = 1.6 × 10<sup>−5</sup> s<sup>−1</sup> in acidic conditions).
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the compound undergoes:
-
E→Z isomerization of the hydrazone double bond (confirmed by <sup>1</sup>H NMR coupling constant changes: J<sub>H–N</sub> from 10.2 Hz → 4.7 Hz)
-
Demethoxylation at the 4-position of the phenyl ring, producing quinone methide intermediates
Biological Interaction Pathways
The compound participates in enzyme inhibition through Michaelis-Menten kinetics :
| Target Enzyme | Inhibition Type | K<sub>i</sub> (μM) | Mechanism |
|---|---|---|---|
| Cyclooxygenase-2 | Competitive | 18.4 ± 1.2 | Blocking arachidonic acid binding pocket |
| Tyrosinase | Mixed | 23.7 ± 2.1 | Chelating copper in active site |
Scientific Research Applications
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Hydrogen Bonding : Hydroxyl substituents (e.g., in INH-RA) promote stable crystal packing via H-bond networks, whereas methoxy groups in the target compound prioritize hydrophobic interactions .
- Halogen vs.
- Aromatic Systems : Thiophene () and pyridine () cores alter electron distribution, affecting reactivity and π-stacking efficiency.
Crystallographic and Spectroscopic Data
- Crystal Packing : Methoxy groups in the target compound likely reduce intermolecular H-bonding compared to INH-RA, which forms H-bonds via hydroxyl groups and carbonyl oxygen .
- SHELX Refinement : Structures of related compounds (e.g., INH-RA) were solved using SHELXS-97/SHELXL-2014, with R-factors <5%, ensuring high precision in bond length/angle measurements .
Biological Activity
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and experimental findings.
Chemical Structure
The compound features a complex structure characterized by the following functional groups:
- Hydrazone moiety : This is crucial for its biological activity.
- Naphthalene ring : Known for its role in various biological interactions.
- Dimethoxyphenyl group : This substitution may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with hydrazone moieties often exhibit antimicrobial properties. A study assessing a series of hydrazone derivatives found that several demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. For instance, compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against these pathogens .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 32 | Staphylococcus aureus |
| B | 64 | Escherichia coli |
| C | 128 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, an experiment reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), suggesting potent anticancer activity . The mechanism appears to involve the activation of caspases and modulation of key signaling pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. A study utilizing a carrageenan-induced paw edema model in rats showed a significant reduction in inflammation markers when treated with this compound. The results indicated a dose-dependent decrease in inflammatory cytokines such as TNF-α and IL-6 .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study on the hydrazone derivatives highlighted the superior antibacterial activity of compounds with similar structural features to this compound. These derivatives were tested against multiple bacterial strains and exhibited promising results .
- Cytotoxicity Assessment : In cytotoxicity assays performed on normal cell lines (e.g., Vero cells), the compound showed minimal toxicity, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and inflammation pathways. Docking scores indicated strong binding affinities, supporting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
